2,2-Dimethylpentanenitrile
Description
2,2-Dimethylpentanenitrile (CAS 20654-47-1) is a branched aliphatic nitrile characterized by a five-carbon chain with two methyl groups attached to the second carbon and a nitrile (-CN) functional group at the terminal position. This compound is primarily utilized in organic synthesis and polymerization processes due to its stability and reactivity as a nitrile precursor. Its storage requires dry, ventilated conditions at controlled temperatures to prevent decomposition .
Properties
IUPAC Name |
2,2-dimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-5-7(2,3)6-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJQCUDHKUWEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508974 | |
| Record name | 2,2-Dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20654-47-1 | |
| Record name | 2,2-Dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethylvaleronitrile | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpentanenitrile typically involves the reaction of 2,2-dimethylpentan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding alkyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 2,2-Dimethylpentanoic acid.
Reduction: 2,2-Dimethylpentylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
2,2-Dimethylpentanenitrile is utilized across several scientific research fields:
- Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
- Biology: It is used in studying enzyme-catalyzed reactions involving nitriles.
- Medicine: It is investigated for its potential use in drug development, especially in synthesizing novel therapeutic agents.
- Industry: It is employed in producing specialty chemicals and as an intermediate in manufacturing polymers.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate ().
- Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride ().
- Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
| Reaction | Reagents and Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate () in an acidic medium | 2,2-Dimethylpentanoic acid |
| Reduction | Lithium aluminum hydride () in anhydrous ether | 2,2-Dimethylpentylamine |
| Substitution | Sodium methoxide () in methanol | Various substituted nitriles |
This compound has garnered attention for its potential biological activities and belongs to a class of organic compounds known for their diverse applications in pharmaceuticals and agrochemicals. Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular components. The compound has been noted for its potential as an alkylating agent, which can modify DNA and proteins, leading to therapeutic effects against certain cancers.
Mechanism of Action
The mechanism by which 2,2-Dimethylpentanenitrile exerts its effects depends on the specific reaction or application. In biological systems, it may act as a substrate for nitrile hydratase enzymes, leading to the formation of amides. In chemical synthesis, its reactivity is primarily due to the electrophilic nature of the cyano group, which can undergo nucleophilic attack .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,2-Dimethylpentanenitrile with structurally and functionally related nitriles, focusing on molecular structure, physical properties, reactivity, and applications.
Structural Analogs
2.2'-(Diazene-1,2-diyl)bis(2,4-dimethylpentanenitrile) (V-65)
- Molecular Formula : C₁₄H₂₄N₄
- CAS No.: 4419-11-8
- Structure : Contains two 2,4-dimethylpentanenitrile moieties linked by an azo (-N=N- group.
- Physical Properties : Melting point 45–70°C; decomposes exothermically above 50°C .
- Applications : Widely used as a radical initiator (e.g., in RAFT polymerization) due to its controlled decomposition kinetics .
- Safety : Classified as an organic peroxide (UN2953) with hazards including fire risk and aquatic toxicity .
(S)-2-(2,2-Dibenzylhydrazinyl)-4,4-dimethylpentanenitrile
- Structure : Features a chiral hydrazinyl group and dimethyl substituents.
- Properties : White solid (mp 77–79°C); high enantiomeric excess (86% ee) achieved via asymmetric catalysis .
- Reactivity : Participates in stereoselective Strecker-type reactions, highlighting its utility in synthesizing chiral amines .
2-(N,N-Dibutylamino)pentanenitrile
- Molecular Formula : C₁₃H₂₆N₂
- CAS No.: 103229-71-6
- Properties : Liquid with a boiling point of 86°C at 2 mmHg; LogP = 3.58, indicating moderate lipophilicity .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
Pentanenitrile (Valeronitrile)
- Molecular Formula : C₅H₉N
- CAS No.: 110-59-8
- Properties : Linear nitrile with a boiling point of 141°C; simpler structure compared to branched analogs .
- Reactivity : Less steric hindrance enables faster nucleophilic additions but lower thermal stability.
Physical and Chemical Properties Comparison
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Key Reactivity |
|---|---|---|---|---|
| This compound | C₇H₁₃N | Not reported | Not reported | Nitrile hydrolysis, polymerization |
| V-65 (Azo derivative) | C₁₄H₂₄N₄ | 330.6 | 45–70 (decomp) | Radical initiation, thermal decomposition |
| Valeronitrile | C₅H₉N | 141 | -96 | Nucleophilic substitution, hydrogenation |
| 2-(N,N-Dibutylamino)pentanenitrile | C₁₃H₂₆N₂ | 86 (2 mmHg) | Not reported | Amine-functionalized reactions |
Biological Activity
2,2-Dimethylpentanenitrile, with the chemical formula CHN, is a nitrile compound that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse applications in pharmaceuticals and agrochemicals. Understanding the biological activity of this compound is crucial for its potential therapeutic uses and safety evaluations.
This compound is characterized by a branched structure that influences its reactivity and biological interactions. The presence of the nitrile group () is significant as it can participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 113.19 g/mol |
| Boiling Point | 170 °C |
| Density | 0.83 g/cm³ |
| Solubility in Water | Low |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular components. The compound has been noted for its potential as an alkylating agent, which can modify DNA and proteins, leading to therapeutic effects against certain cancers.
Case Studies
- Alkylating Activity : A study explored the alkylating properties of compounds similar to this compound. The results demonstrated that these compounds could effectively react with nucleophiles in biological systems, suggesting potential applications in chemotherapy .
- Toxicological Assessment : Toxicological studies have indicated that while compounds like this compound can exhibit therapeutic benefits, they also present risks of cytotoxicity at higher concentrations. The liver appears to be a primary target for toxicity, necessitating careful dosage control .
Table 2: Summary of Biological Studies on this compound
| Study Type | Findings | Reference |
|---|---|---|
| Alkylation Studies | Effective alkylating agent in vitro | |
| Toxicology Assessment | Moderate acute toxicity; liver as target | |
| Pharmacokinetics | Rapid metabolism in blood; pH-dependent |
Pharmacokinetics
Pharmacokinetic studies reveal that the absorption and distribution of this compound are influenced by physiological conditions such as pH. The compound demonstrates a rapid loss of activity when exposed to whole blood under physiological conditions, indicating a complex interaction with blood components that may affect its efficacy as a therapeutic agent .
Figure 1: Pharmacokinetic Profile of this compound
Pharmacokinetic Profile (Note: Placeholder image)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
